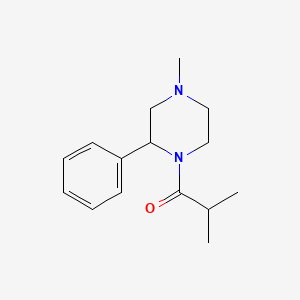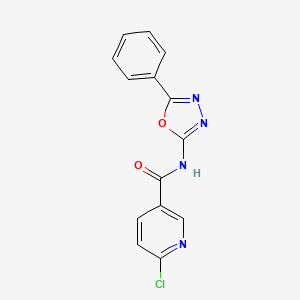![molecular formula C11H10N2O2S B7567328 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone](/img/structure/B7567328.png)
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone is a chemical compound with various applications in scientific research. This compound is commonly referred to as THIP or gaboxadol and has been extensively studied for its potential therapeutic effects on various neurological disorders.
Mecanismo De Acción
THIP acts as a positive allosteric modulator of the GABA(A) receptor, which enhances the binding of GABA to the receptor and increases the opening of the chloride ion channel. This results in hyperpolarization of the neuron and inhibition of neuronal firing, leading to the anxiolytic, sedative, and anticonvulsant effects of THIP.
Biochemical and Physiological Effects
THIP has been shown to have various biochemical and physiological effects, including the enhancement of GABAergic neurotransmission, the modulation of ion channel activity, and the regulation of gene expression. THIP has been shown to increase the expression of GABA(A) receptor subunits in the brain, leading to long-term changes in GABAergic neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THIP has several advantages for lab experiments, including its selectivity for the GABA(A) receptor, its well-characterized mechanism of action, and its ability to cross the blood-brain barrier. However, THIP also has several limitations, including its short half-life, its potential for tolerance and dependence, and its potential for side effects such as dizziness and sedation.
Direcciones Futuras
There are several future directions for research on THIP, including the development of more selective agonists of the GABA(A) receptor, the investigation of the long-term effects of THIP on GABAergic neurotransmission, and the exploration of the potential therapeutic effects of THIP on other neurological disorders. Additionally, further research is needed to understand the potential side effects of THIP and to develop strategies to minimize these effects.
Métodos De Síntesis
THIP can be synthesized in several ways, including the reaction of 2-aminothiophene with ethyl 2-bromoacetate, followed by the reaction with 2-amino-5-chloropyridine. Alternatively, THIP can be synthesized by the reaction of 2-aminothiophene with ethyl 2-chloroacetate, followed by the reaction with 2-amino-5-chloropyridine. Both methods involve the use of various reagents and solvents and require careful monitoring of reaction conditions to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
THIP has been extensively studied for its potential therapeutic effects on various neurological disorders, including anxiety, sleep disorders, and epilepsy. THIP is a selective agonist of the GABA(A) receptor, which is a major inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic neurotransmission, THIP has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. THIP has also been shown to improve sleep quality and reduce sleep latency in clinical trials.
Propiedades
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-11(9-2-5-15-12-9)13-4-1-10-8(7-13)3-6-16-10/h2-3,5-6H,1,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAATTJHBWJEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
![N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-2-methoxyethanamine](/img/structure/B7567259.png)



![5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid](/img/structure/B7567296.png)

![N-[(3-fluoro-4-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7567319.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7567327.png)

![N-(2-cyanoethyl)-N-methyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide](/img/structure/B7567333.png)
![2-(furan-2-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7567335.png)
![N-[3-[(4-hydroxycyclohexyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B7567339.png)
